molecular formula C9H9Cl2NO2S B12076339 N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide

N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide

Cat. No.: B12076339
M. Wt: 266.14 g/mol
InChI Key: JKWOSHPEGQQQCV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes both chloro and oxido-lambda6-sulfanylidene groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloroaniline+Chloroacetyl chloride2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide\text{4-Chloroaniline} + \text{Chloroacetyl chloride} \rightarrow \text{2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide} 4-Chloroaniline+Chloroacetyl chloride→2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxido-lambda6-sulfanylidene group to a sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chlorophenyl)acetamide
  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • N-(4-Chlorophenyl)-2-chloroacetamide

Uniqueness

2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide is unique due to its oxido-lambda6-sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9Cl2NO2S

Molecular Weight

266.14 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide

InChI

InChI=1S/C9H9Cl2NO2S/c1-15(14,12-9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3

InChI Key

JKWOSHPEGQQQCV-UHFFFAOYSA-N

Canonical SMILES

CS(=NC(=O)CCl)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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